



Application Notes and Protocols for (R)-Birabresib in In Vivo Mouse Models

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Compound of Interest		
Compound Name:	(R)-Birabresib	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as c-MYC.[3][4][5] **(R)-Birabresib** competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and leading to the downregulation of target gene expression.[1][3] This mechanism results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in various cancer models, making **(R)-Birabresib** a promising therapeutic agent for a range of hematological malignancies and solid tumors.[4][6][7]

These application notes provide a comprehensive guide to the optimal dosage and administration of **(R)**-**Birabresib** in preclinical in vivo mouse models, based on currently available data. The included protocols and recommendations are intended to assist researchers in designing robust and reproducible experiments to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary



The optimal dosage of **(R)-Birabresib** can vary depending on the tumor model, mouse strain, and desired therapeutic endpoint. The following tables summarize reported dosages and their effects in various in vivo mouse models.

Table 1: (R)-Birabresib Monotherapy in Xenograft Mouse Models

Cancer Type	Cell Line	Mouse Strain	Dosage and Schedule	Route of Administrat ion	Observed Effect
NUT Midline Carcinoma	Ту82	Nude	10 mg/kg, twice daily (BID)	Oral Gavage	61% tumor growth inhibition[2]
NUT Midline Carcinoma	Ту82	Nude	100 mg/kg, once daily (QD)	Oral Gavage	79% tumor growth inhibition[2]
Triple- Negative Breast Cancer	MDA-MB-231	Not Specified	50 mg/kg	Oral Gavage	Significant reduction in tumor mass[8]
Lymphoma	Not Specified	NOD-SCID	25 mg/kg	Oral Gavage	Anti- lymphoma activity[1]
Malignant Pleural Mesotheliom a	MPM473, MPM487, MPM484	Not Specified	30-50 mg/kg	Oral Gavage	Significant delay in cell growth[9]
Non-Small Cell Lung Cancer (EML4-ALK+)	H3122	Not Specified	50 mg/kg, twice daily (BID)	Oral Gavage	Significant reduction in tumor growth[10]

Table 2: Pharmacokinetic Parameters of (R)-Birabresib (OTX015) in Mice



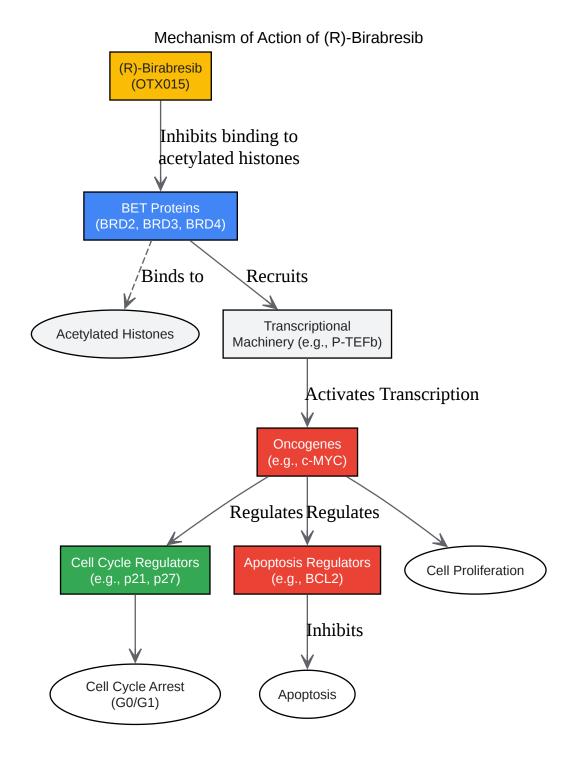
Parameter	Value	Conditions	Reference
Half-life (t½)	~6 hours	Preclinical murine models	[9]
Plasma and Tumor Concentration	~1.5 μM	50 mg/kg/day, oral administration in SU- DHL-2 xenografts	[11]

Note: Pharmacokinetic data for **(R)-Birabresib** in mice is limited in publicly available literature. The provided values are based on available preclinical data and may vary depending on the experimental conditions.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental processes and the biological mechanisms of **(R)-Birabresib**, the following diagrams are provided.



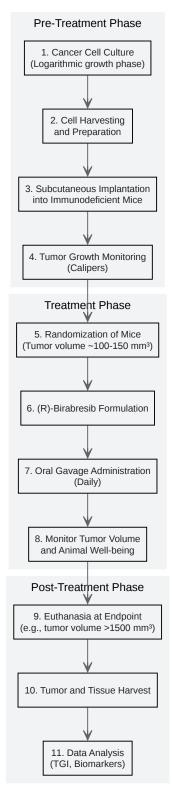


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Caption: Mechanism of Action of (R)-Birabresib.



Experimental Workflow for In Vivo Efficacy Study



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